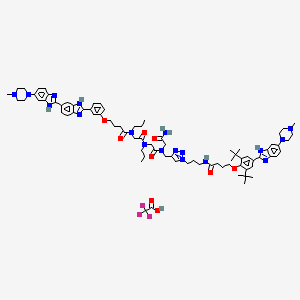Targaprimir-96 (TFA)
CAS No.:
Cat. No.: VC16683544
Molecular Formula: C79H103F3N18O9
Molecular Weight: 1505.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C79H103F3N18O9 |
|---|---|
| Molecular Weight | 1505.8 g/mol |
| IUPAC Name | N-[3-[4-[[(2-amino-2-oxoethyl)-[2-[[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoyl-propylamino]acetyl]-propylamino]acetyl]amino]methyl]triazol-1-yl]propyl]-4-[2,6-ditert-butyl-4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenoxy]butanamide;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C77H102N18O7.C2HF3O2/c1-11-28-92(69(98)20-15-39-101-58-18-13-17-52(41-58)73-80-61-24-21-53(44-64(61)83-73)74-81-62-25-22-56(45-65(62)84-74)90-35-31-88(9)32-36-90)50-70(99)93(29-12-2)51-71(100)94(49-67(78)96)47-55-48-95(87-86-55)30-16-27-79-68(97)19-14-40-102-72-59(76(3,4)5)42-54(43-60(72)77(6,7)8)75-82-63-26-23-57(46-66(63)85-75)91-37-33-89(10)34-38-91;3-2(4,5)1(6)7/h13,17-18,21-26,41-46,48H,11-12,14-16,19-20,27-40,47,49-51H2,1-10H3,(H2,78,96)(H,79,97)(H,80,83)(H,81,84)(H,82,85);(H,6,7) |
| Standard InChI Key | NRCLKQFUKSEPBF-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(CC(=O)N(CCC)CC(=O)N(CC1=CN(N=N1)CCCNC(=O)CCCOC2=C(C=C(C=C2C(C)(C)C)C3=NC4=C(N3)C=C(C=C4)N5CCN(CC5)C)C(C)(C)C)CC(=O)N)C(=O)CCCOC6=CC=CC(=C6)C7=NC8=C(N7)C=C(C=C8)C9=NC1=C(N9)C=C(C=C1)N1CCN(CC1)C.C(=O)(C(F)(F)F)O |
Introduction
Chemical and Structural Properties
Targaprimir-96 (TFA) is a synthetic small molecule with the molecular formula and a molecular weight of 1505.8 g/mol . Its IUPAC name reflects a complex structure featuring multiple benzimidazole rings, piperazine groups, and a trifluoroacetic acid counterion. The compound’s design incorporates strategic modifications to enhance RNA-binding specificity, including:
-
A triazole linker for structural rigidity
-
Bulky tert-butyl groups to improve pharmacokinetic properties
-
A 4-methylpiperazine moiety enhancing solubility and cellular uptake
Table 1: Key Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1505.8 g/mol |
| CAS Number | Not publicly disclosed |
| PubChem CID | 145712403 |
| Solubility | ≥10 mM in DMSO (predicted) |
The canonical SMILES string (CCCN(CC(=O)N(CCC)CC(=O)N(CC1=CN(N=N1)...)) illustrates the compound’s intricate topology, which enables selective interaction with RNA secondary structures.
Mechanism of Action
Targaprimir-96 (TFA) operates through a novel RNA-targeted mechanism:
Pri-miR-96 Binding and Processing Inhibition
The compound binds the 1×1 nt GG and UU internal loops within pri-miR-96’s stem-loop structure, achieving a dissociation constant () of 85 nM for its primary target site . This interaction competitively inhibits Drosha-mediated cleavage, preventing maturation of miR-96. Consequently:
Downstream Effects on FOXO1 and Apoptosis
miR-96 normally suppresses FOXO1 mRNA through 3’-UTR binding . Targaprimir-96 (TFA)-mediated miR-96 inhibition elevates FOXO1 protein levels by 4.1-fold in TNBC models, activating pro-apoptotic pathways . This triggers:
Preclinical Research Findings
In Vitro Efficacy
| Parameter | MDA-MB-231 Cells | TPC1 Thyroid Cancer Cells |
|---|---|---|
| IC50 (mature miR-96) | 50 nM | Not tested |
| Apoptosis Induction | 75% at 50 nM | 68% with miR-96 inhibitor |
| Colony Formation Reduction | 82% | 70% |
In TNBC models, Targaprimir-96 (TFA) exhibits selective cytotoxicity:
In Vivo Pharmacokinetics and Efficacy
A 21-day study in NOD/Scid mice bearing TNBC xenografts revealed:
-
Plasma : 1.9 μM (7 mg/kg dose)
-
Pri-miR-96 accumulation: 2.1-fold in tumor tissue
Notably, plasma concentrations remained >50 nM for 48 hours post-injection, exceeding the cellular apoptotic threshold .
Comparative Analysis with Other MicroRNA Inhibitors
Table 2: Select MicroRNA-Targeted Compounds
| Agent | Target | Mechanism | Cancer Model | (nM) |
|---|---|---|---|---|
| Targaprimir-96 (TFA) | miR-96 | Pri-miRNA binding | TNBC | 85 |
| Targapremir-210 | miR-210 | Dicer inhibition | Hypoxic tumors | 220 |
| MRX34 | miR-34a | miRNA mimic | Melanoma | N/A |
Key distinctions include:
-
Specificity: Targaprimir-96 (TFA) shows 14-fold selectivity over related RNA targets (1.2 μM vs. 85 nM)
-
Safety Profile: No observed toxicity in murine models vs. MRX34’s immune-related adverse events
Challenges and Future Directions
While promising, Targaprimir-96 (TFA) faces development challenges:
-
Delivery Optimization: The high molecular weight (1505.8 Da) necessitates advanced formulations for tumor penetration
-
Biomarker Identification: Current studies lack validated biomarkers for patient stratification
-
Combination Therapy Potential: Synergy with PARP inhibitors remains unexplored
Ongoing research priorities include:
-
Phase I dose-escalation trials (projected 2026)
-
Development of oral formulations using lipid nanoparticle encapsulation
-
Exploration in miR-96-overexpressing cancers (e.g., prostate, colorectal)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume